
Difluoromethyl radical
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Overview
Description
The difluoromethyl radical is a highly reactive chemical species characterized by the presence of two fluorine atoms attached to a carbon atom, which in turn has an unpaired electron.
Preparation Methods
Synthetic Routes and Reaction Conditions: The difluoromethyl radical can be generated through various methods, including:
Photocatalytic Difluoromethylation: Utilizing visible light and (organo)metallic photocatalysts to generate reactive species that enable difluoromethylation reactions.
Radical Pathways: Introduction of the difluoromethyl group through radical pathways, often involving the use of difluorocarbene precursors.
Metal-Based Methods: Transfer of the difluoromethyl group to carbon sites using metal catalysts in both stoichiometric and catalytic modes.
Industrial Production Methods: Industrial production of difluoromethyl radicals often involves large-scale photochemical reactors or continuous flow systems to ensure efficient and controlled generation of the radicals .
Types of Reactions:
Substitution Reactions: Difluoromethyl radicals can participate in substitution reactions, particularly with heteroaromatic compounds.
Cross-Coupling Reactions: These radicals can be used in cross-coupling reactions to form carbon-carbon bonds.
Radical-Radical Cross-Coupling: Mechanistic studies reveal that radical-radical cross-coupling between difluoromethyl radicals and other radicals is a common transformation.
Common Reagents and Conditions:
Photocatalysts: Utilized in photocatalytic difluoromethylation reactions.
Metal Catalysts: Employed in metal-based difluoromethylation methods.
Difluorocarbene Precursors: Used in radical pathways to generate difluoromethyl radicals.
Major Products:
Difluoromethylated Heterocycles: These are often the products of difluoromethylation reactions involving heteroaromatic compounds.
Carbon-Carbon Bond Formation Products: Resulting from cross-coupling reactions.
Chemistry:
Late-Stage Functionalization: Difluoromethyl radicals are used for the late-stage functionalization of complex molecules, enhancing their properties.
Biology and Medicine:
Pharmaceuticals: The difluoromethyl group is incorporated into bioactive compounds to improve their metabolic stability, solubility, and lipophilicity.
Agrochemicals: Used in the synthesis of herbicides, fungicides, and other agrochemicals.
Industry:
Mechanism of Action
The difluoromethyl radical exerts its effects through radical-radical cross-coupling mechanisms, where it interacts with other radicals to form new chemical bonds . The highly polarized carbon-hydrogen bond in the difluoromethyl group makes it a competent hydrogen bond donor, which is unique among polyfluorinated motifs .
Comparison with Similar Compounds
Trifluoromethyl Radical: Contains three fluorine atoms attached to a carbon atom.
Monofluoromethyl Radical: Contains one fluorine atom attached to a carbon atom.
Uniqueness: The difluoromethyl radical is unique due to its balance of electronegativity and hydrogen bond-donating ability, making it a valuable bioisostere for alcohol, thiol, or amine groups .
Biological Activity
The difluoromethyl radical (CF2H) is a significant reactive species in organic chemistry and has gained attention for its potential biological activity. This article reviews the current understanding of this compound's biological interactions, mechanisms of action, and implications for medicinal chemistry and pharmacology.
Difluoromethyl radicals are characterized by their high reactivity due to the presence of two electronegative fluorine atoms, which stabilize the radical center. The radical can be generated through various methods, including photolysis and thermal decomposition of difluoromethyl precursors.
Difluoromethyl radicals exhibit several mechanisms of action that contribute to their biological effects:
- Oxidative Stress Induction : CF2H can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). This oxidative stress can damage cellular components such as DNA, proteins, and lipids.
- Targeting Enzymes : The radical can interact with various enzymes, potentially inhibiting their activity. This inhibition can affect metabolic pathways and signal transduction processes.
- Modulation of Cellular Signaling : Difluoromethyl radicals may influence signaling pathways related to cell proliferation and apoptosis, impacting cancer cell behavior.
Case Studies
- Antitumor Activity : Research has shown that difluoromethyl-containing compounds exhibit antitumor properties. For instance, a study demonstrated that difluoromethyl derivatives of certain anticancer agents enhanced cytotoxicity against various cancer cell lines by inducing apoptosis through ROS generation .
- Antimicrobial Effects : A study assessed the antimicrobial activity of difluoromethyl compounds against pathogenic bacteria. The results indicated that these compounds inhibited bacterial growth by disrupting membrane integrity and inducing oxidative stress .
- Neuroprotective Properties : Another investigation explored the neuroprotective effects of difluoromethyl derivatives in models of neurodegenerative diseases. The findings suggested that these compounds could mitigate neuronal damage by reducing oxidative stress and inflammation .
Data Table: Biological Activities of Difluoromethyl Compounds
Compound | Biological Activity | Mechanism | Reference |
---|---|---|---|
Difluoromethylbenzene | Antitumor | Induces apoptosis via ROS | |
Difluoromethyl-alkane | Antimicrobial | Disrupts membrane integrity | |
Difluoromethylamine | Neuroprotective | Reduces oxidative stress |
Research Findings
Recent studies have focused on synthesizing difluoromethyl-containing compounds with enhanced biological activity. Notable findings include:
- Synthesis Techniques : Advances in synthetic methodologies have allowed for the efficient incorporation of difluoromethyl groups into various scaffolds, enhancing their pharmacological profiles.
- Structure-Activity Relationships (SAR) : Investigations into SAR have revealed that modifications to the difluoromethyl group can significantly alter biological activity, suggesting potential avenues for drug development.
Scientific Research Applications
Synthesis of Difluoromethylated Compounds
Difluoromethylation is crucial in synthesizing heterocycles that form the backbone of many pharmaceutical agents. Recent studies have demonstrated the utility of difluoromethyl radicals in constructing difluoromethylated phenanthridines, which possess potential antitumor and anticancer properties. Researchers at Tokyo Tech developed a method utilizing difluoromethylborates to generate the radical, facilitating the synthesis of these compounds through isonitrile insertion and cyclization processes .
Drug Discovery
The incorporation of difluoromethyl groups into drug candidates enhances their metabolic stability and bioavailability. The highly polarized C−H bond in CF₂H serves as a bioisostere for hydrogen bonding donors such as hydroxyls and amines, making it attractive for drug design . For example, difluoromethylation has been employed in late-stage functionalization processes to modify existing drug scaffolds, improving their pharmacological profiles .
Radical Processes
Difluoromethyl radicals are generated through various methods, including photoredox catalysis and electrochemical approaches. A notable advancement is the transition metal-free photoredox catalysis that enables direct C(sp³)–H difluoromethylation under mild conditions . This method highlights the versatility of - CF₂H in radical–radical cross-coupling reactions, allowing for straightforward installation of CF₂H groups into complex molecules.
Electrochemical Strategies
Recent innovations have introduced electroreductively triggered methods for hydrodifluoromethylation of unsaturated C−C bonds. This approach utilizes electrochemical conditions to facilitate multiple difluoromethylations, expanding the scope of available functionalized hydrocarbons . The ability to perform these reactions under varying electronic conditions makes it suitable for late-stage modifications in drug synthesis.
Liquid Crystals
The incorporation of difluoromethyl groups into liquid crystal materials has been explored to enhance their physical properties. The unique electronic characteristics imparted by CF₂H can be utilized to fine-tune the thermal and optical behaviors of liquid crystals, which are essential in display technologies .
Polymer Chemistry
Difluoromethylated polymers have shown promise in applications requiring specific mechanical and thermal properties. The introduction of CF₂H groups can improve resistance to solvents and enhance thermal stability, making these materials suitable for advanced coatings and sealants.
Case Studies
Chemical Reactions Analysis
Generation Methods
Radical precursors exhibit varied activation mechanisms:
-
Electrochemical reduction : 2,2-Difluoro-2-iodo-1-phenylethan-1-one (1) generates - CF₂H under electroreductive conditions (E = -1.8 V vs Ag/AgCl) .
-
Photoredox catalysis : Difluoromethylborates (e.g., 1A-1K ) release - CF₂H via single-electron oxidation (λ = 450 nm, Ir(ppy)₃ catalyst) .
-
Transition metal catalysis :
Radical Addition to π-Systems
-
Alkynes : Double hydrodifluoromethylation forms 1,1,3,3-tetrafluoropropanes (e.g., 10v , 68% yield) .
C-H Functionalization
-
Pyridine meta-C-H activation : Oxazino pyridine intermediates enable radical rebound at meta positions (dr = 4:1 meta/para) .
-
Quinoxalin-2-ones : Direct C3-difluoromethylation occurs via radical chain mechanism (83% yield for 3aa ) .
Mechanistic Insights
Key experimental evidence supports radical mechanisms:
-
Radical trapping : 1,4-Dinitrobenzene inhibits quinoxaline difluoromethylation (yield drops from 83% to <5%) .
-
DFT calculations : For phenanthridine synthesis, ΔG‡ for - CF₂H addition to isonitrile = 12.3 kcal/mol .
-
Muonium studies : TF-μSR confirms μs-scale cyclization of CF₂H-imidoyl radicals (k = 1.2×10⁶ s⁻¹ at 300 K) .
Late-Stage Functionalization
-
Deaminative alkylation : Alkylpyridinium salts couple with - CF₂H (62% yield for neopentyl derivatives) .
Challenges and Innovations
-
Electrophilicity modulation : Electron-withdrawing groups (EWGs) enhance - CF₂H reactivity (e.g., 2-pyridyl vs phenyl, ΔEred = 0.3 V) .
-
Flow chemistry : KNp-mediated defluorinative alkylation achieves 96% conversion in 0.11 s (-78°C) .
This comprehensive analysis demonstrates - CF₂H's growing utility in medicinal and materials chemistry. Continued development of selective radical generation methods and mechanistic understanding will further expand its synthetic applications.
Properties
CAS No. |
2670-13-5 |
---|---|
Molecular Formula |
CHF2 |
Molecular Weight |
51.015 g/mol |
InChI |
InChI=1S/CHF2/c2-1-3/h1H |
InChI Key |
JNCMHMUGTWEVOZ-UHFFFAOYSA-N |
Canonical SMILES |
[CH](F)F |
Origin of Product |
United States |
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